![molecular formula C22H25NO3 B2896317 1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one CAS No. 948551-98-2](/img/structure/B2896317.png)

1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

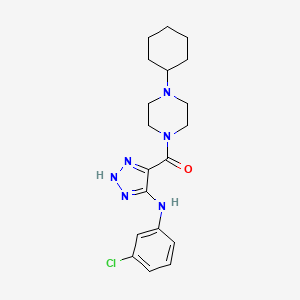

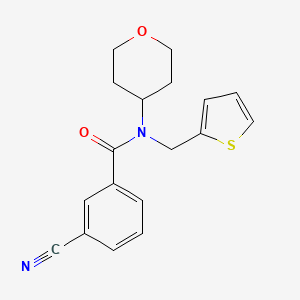

The compound is a spirocyclic compound, which means it contains two rings of atoms that share a single atom . The name suggests it contains a benzyl group (a benzene ring attached to a CH2 group), an ethoxy group (an oxygen atom bonded to an ethyl group), a hydroxy group (an oxygen atom bonded to a hydrogen atom), a cyclohexane ring, and an indolinone group (a type of heterocyclic compound containing a nitrogen atom and a carbonyl group).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The spirocyclic nature of the compound would add to this complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a benzene ring could potentially make the compound aromatic .Scientific Research Applications

Synthesis and Structural Studies

Synthetic Procedures : A study by Beccalli et al. (2003) developed a synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones, which could be relevant to the synthesis of compounds similar to 1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one. This process involved several steps, including the formation of cycloadducts and various derivatives, leading to the spiro compounds in satisfactory overall yields (Beccalli, Clerici, & Gelmi, 2003).

Domino Diels–Alder Reaction : Another significant study by Yang et al. (2018) presented an efficient and diastereoselective synthetic protocol for constructing spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones, a structure related to the compound , using HOAc-mediated domino reactions in ionic liquid (Yang, Sun, & Yan, 2018).

Biological Activity and Potential Applications

Complement Inhibitory Activity : Bradbury et al. (2003) explored the synthesis and bioassay of spiro[cyclohexane-1,3'-indoline]-2'-one analogues, examining their activity as complement inhibitors. This study could provide insights into the potential biological applications of compounds structurally related to 1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one (Bradbury et al., 2003).

Potential for New Spiro Heterocycles : Abdel-ghany et al. (2000) reported the synthesis of new spiro heterocyclic systems derived from compounds like 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one. These findings may suggest potential pathways for synthesizing and exploring the properties of similar spiro compounds (Abdel-ghany, Khodairy, & Moustafa, 2000).

Manganese(III)-Based Oxidative Cyclization : A study by Katayama and Nishino (2019) on the Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides to form spiro[cycloalkane-1,3′-indoline]-2,2′-diones provides another perspective on synthesizing structurally similar compounds. This approach might be applicable to the synthesis of 1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one (Katayama & Nishino, 2019).

Synthesis of Spiro Heterocycles : Bradbury and Sindelar (1989) developed a general synthetic strategy for spiro[benzofuran-2(3H)-cyclohexanes], which could be relevant for the synthesis of related spiro compounds, including 1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one (Bradbury & Sindelar, 1989).

Future Directions

properties

IUPAC Name |

1'-benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-18-8-9-20-19(14-18)22(12-10-17(24)11-13-22)21(25)23(20)15-16-6-4-3-5-7-16/h3-9,14,17,24H,2,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUYNFRWXAUFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B2896234.png)

![2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2896241.png)

![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2896243.png)

![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2896244.png)

![1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B2896246.png)

![3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2896247.png)

![4-acetyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2896249.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2896256.png)